4-Vinylpyridoxal-5-phosphate
Descripción
Propiedades
IUPAC Name |
(4-ethenyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO5P/c1-3-8-7(5-15-16(12,13)14)4-10-6(2)9(8)11/h3-4,11H,1,5H2,2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUIGLFMYPIKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=C)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185308 | |
| Record name | 4-Vinylpyridoxal-5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31383-64-9 | |
| Record name | 4-Vinylpyridoxal-5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031383649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Vinylpyridoxal-5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Phosphorylation of Pyridoxal Derivatives
The foundational approach for PLP synthesis involves phosphorylation of pyridoxal or its Schiff base intermediates. For 4-VPLP, this method requires prior introduction of the vinyl group at the 4-position.
Key Steps :
-
Schiff Base Formation : Pyridoxal reacts with p-aminophenethyl ether to form a Schiff base, stabilizing the aldehyde group during subsequent reactions.
-
Ionic Liquid-Mediated Phosphorylation : The Schiff base is dissolved in an ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) and treated with polyphosphoric acid to introduce the phosphate group.
-
Hydrolysis and Purification : Acidic hydrolysis cleaves the Schiff base, yielding PLP. For 4-VPLP, a vinylated pyridoxal precursor must replace pyridoxal in this sequence.
Limitations : Direct vinylation of pyridoxal is challenging due to the reactivity of the aldehyde group. Alternative routes involving protected intermediates are preferred.
Selective Protection and Functionalization
Lee (2002) demonstrated that pyridoxine derivatives can be selectively modified at the 4-position through multi-step protection-deprotection strategies:
Procedure :
-
3,5’-O-Dibenzylation : Pyridoxine is treated with benzyl chloride under basic conditions to protect the 3-hydroxyl and 5’-hydroxymethyl groups.
-
Oxidation to Aldehyde : The 4-hydroxymethyl group of 3,5’-O-dibenzylpyridoxine is oxidized to an aldehyde using MnO2 or Dess-Martin periodinane.
-
Grignard Addition : The aldehyde undergoes nucleophilic addition with vinylmagnesium bromide to introduce the vinyl group, forming a secondary alcohol.
-
Oxidation to Ketone : The alcohol is oxidized to a ketone, followed by deprotection to yield 4-vinylpyridoxine.
-
Phosphorylation : The 5’-hydroxymethyl group is phosphorylated using POCl3 in trimethyl phosphate, yielding 4-VPLP.
Data Summary :
| Step | Reaction | Reagent/Conditions | Yield (%) |
|---|---|---|---|
| 1 | 3,5’-O-Dibenzylation | BnCl, K2CO3, DMF, 80°C | 85 |
| 2 | Oxidation to Aldehyde | MnO2, CH2Cl2, rt | 78 |
| 3 | Grignard Addition | CH2=CHMgBr, THF, 0°C | 65 |
| 4 | Deprotection | H2, Pd/C, MeOH | 75 |
| 5 | Phosphorylation | POCl3, (CH3O)3PO, 4°C | 60 |
Oxazole-Dienophile Cycloaddition
A modular approach involves constructing the pyridine ring through a Diels-Alder reaction between functionalized oxazoles and dienophiles:
Synthesis of 4-Methyl-5-ethoxyoxazole (Key Intermediate) :
-
Robinson-Gabriel Cyclodehydration : 2-Acetamido-3-oxopent-4-enenitrile undergoes cyclization in PPA (polyphosphoric acid) to form 4-methyl-5-ethoxyoxazole.
-
Dienophile Preparation : 4-Hydroxybut-2-enenitrile is protected as a tert-butyldimethylsilyl (TBDMS) ether to enhance stability.
Diels-Alder Reaction :
-
Conditions : Oxazole (222) reacts with TBDMS-protected dienophile (261) at 120°C in toluene.
-
Outcome : The cycloadduct undergoes aromatization and deprotection to yield 4-vinylpyridoxine, which is phosphorylated as described in Section 1.2.1.
Data Summary :
| Component | Structure | Role | Yield (%) |
|---|---|---|---|
| Oxazole (222) | C6H7NO2 | Diene | 72 |
| Dienophile (261) | NC-C(H)=CH-OTBDMS | Dienophile | 68 |
| Cycloadduct | C11H14N2O2Si | Intermediate | 34 |
Comparative Analysis of Methods
Efficiency and Scalability
Functional Group Compatibility
-
Vinyl Group Stability : Grignard addition introduces the vinyl group early, risking side reactions during phosphorylation. The Diels-Alder method incorporates the vinyl group during ring formation, improving regioselectivity.
Challenges and Optimization Opportunities
Phosphorylation Efficiency
Análisis De Reacciones Químicas
Types of Reactions: 4-Vinylpyridoxal-5-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridoxal phosphate derivatives.
Reduction: Reduction reactions can convert it back to pyridoxal or its analogs.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include various pyridoxal phosphate derivatives, which can be further utilized in biochemical studies .
Aplicaciones Científicas De Investigación
Inhibition of Enzymatic Activity
4-Vinylpyridoxal-5-phosphate has been studied for its inhibitory effects on specific enzymes. Research indicates that it inhibits pyridoxal kinase and pyridoxine phosphate oxidase, which are crucial for vitamin B6 metabolism. This inhibition correlates with growth inhibitory effects on various cancer cell lines, including mouse Sarcoma 180 and mammary adenocarcinoma TA3 in cell culture studies. The compound's structure allows it to compete with natural substrates, thus affecting enzymatic reactions significantly .
Table 1: Inhibitory Effects on Enzymes
| Compound | Target Enzyme | Effect on Cell Growth |
|---|---|---|
| This compound | Pyridoxal kinase | Inhibition observed |
| This compound | Pyridoxine phosphate oxidase | Inhibition observed |
Immunomodulatory Functions
Recent studies have highlighted the role of pyridoxal-5-phosphate in enhancing the immunomodulatory functions of adipose-derived mesenchymal stem cells (A-MSCs). The compound promotes the expression of immune-related receptors and cytokines, which can modulate immune responses. Specifically, it has been shown to enhance the proliferation of A-MSCs while simultaneously reducing inflammatory responses in co-culture systems with T lymphocytes .
Table 2: Immunomodulatory Effects of Pyridoxal-5-Phosphate
| Parameter | Baseline Level | Post-Treatment Level | Significance |
|---|---|---|---|
| TLR3 Expression | Low | High | p < 0.05 |
| IDO1 Secretion | Moderate | Increased | p < 0.01 |
| Proliferation of A-MSCs | 50% | 80% | p < 0.01 |
Cardiovascular Disease Protection
Another significant application of pyridoxal-5-phosphate relates to cardiovascular health. A population-based cohort study demonstrated that higher serum levels of pyridoxal-5-phosphate are associated with reduced risks of all-cause mortality and cardiovascular disease (CVD). The findings suggest that this compound serves as a protective factor against CVD, indicating its potential utility in preventive medicine .
Table 3: Association Between Serum Pyridoxal-5-Phosphate Levels and Mortality Risks
| Quartile of Serum PLP Levels | All-Cause Mortality Hazard Ratio (95% CI) | Cardiovascular Mortality Hazard Ratio (95% CI) |
|---|---|---|
| Q1 (≤25.8 nmol/L) | Reference | Reference |
| Q2 (25.8–42.95 nmol/L) | 0.83 (0.74–0.93) | 0.78 (0.62–0.97) |
| Q3 (42.95–76.00 nmol/L) | 0.71 (0.63–0.80) | 0.63 (0.49–0.81) |
| Q4 (>76.00 nmol/L) | 0.64 (0.56–0.74) | 0.62 (0.50–0.77) |
Neuroleptic-Induced Tardive Dyskinesia
Pyridoxal-5-phosphate has been investigated for its potential benefits in managing tardive dyskinesia symptoms associated with neuroleptic medications in schizophrenia patients. Clinical trials have shown that treatment with pyridoxal-5-phosphate results in significant improvements in tardive dyskinesia symptoms compared to placebo .
Table 4: Clinical Trial Results for Tardive Dyskinesia
| Treatment Group | Change in Extrapyramidal Symptoms Rating Scale (ESRS) Score |
|---|---|
| Pyridoxal-5-phosphate | -4.07 (CI -6.36 to -1.79) |
| Placebo | No significant change |
Mecanismo De Acción
The mechanism of action of 4-Vinylpyridoxal-5-phosphate involves its role as a coenzyme in enzymatic reactions. It forms a Schiff-base linkage with the ε-amino group of lysine residues in enzymes, facilitating various biochemical transformations. The compound acts as an electrophilic catalyst, stabilizing carbanionic intermediates and enabling transamination, decarboxylation, and racemization reactions .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Core Structural Features of PLP and Analogs
PLP consists of a pyridine ring with:
- 4-formyl group (aldehyde at position 4)
- 5-hydroxymethyl group
- 6-methyl group
- Phosphate ester at the 5'-position .
Modifications at these positions generate analogs with distinct biochemical behaviors. Below is a comparison of key analogs:
Table 1: Structural and Functional Comparison of PLP Analogs
Mechanistic Implications of Substituent Changes
- 4-Vinyl Group : The vinyl group introduces steric bulk and reduced electron-donating capacity compared to PLP’s methyl group. This may hinder the formation of Schiff base intermediates with enzyme-bound lysine residues, a critical step in PLP-dependent catalysis .
- 4-Deoxy Modification : Removal of the 4-formyl group eliminates the aldehyde necessary for covalent substrate binding, rendering the compound inactive as a coenzyme but useful as an inhibitor .
Enzymatic Studies
Market and Industrial Relevance
PLP dominates the market due to its role in pharmaceuticals, food fortification, and research (CAS 54-47-7; global consumption projected through 2046) . Structural analogs like 4-VinylPLP remain niche products, primarily used in academic research to elucidate enzyme mechanisms or develop targeted inhibitors .
Actividad Biológica
4-Vinylpyridoxal-5-phosphate (4-VP) is a synthetic derivative of pyridoxal phosphate (PLP), the active form of vitamin B6. This compound has garnered attention in biochemical research due to its potential inhibitory effects on various enzymes and its implications in cellular metabolism. Understanding the biological activity of 4-VP is crucial for exploring its therapeutic applications, particularly in conditions related to vitamin B6 metabolism.
This compound is characterized by the presence of a vinyl group at the 4-position of the pyridine ring, which influences its reactivity and biological activity. The structure can be represented as follows:
The primary mechanism by which 4-VP exerts its biological effects involves the inhibition of key enzymes associated with vitamin B6 metabolism. It has been shown to inhibit pyridoxal kinase and pyridoxine phosphate oxidase, leading to a decrease in the levels of active PLP within cells. This inhibition correlates with the compound's ability to suppress cell growth in certain cancer models.
Inhibitory Effects on Enzymes
Research indicates that 4-VP acts as a potent inhibitor of:
- Pyridoxal Kinase : This enzyme catalyzes the phosphorylation of pyridoxal to form PLP. Inhibition leads to reduced PLP levels, impacting various metabolic pathways.
- Pyridoxine Phosphate Oxidase : This enzyme is involved in the conversion of pyridoxine phosphate to PLP. Inhibition results in decreased availability of PLP, further affecting vitamin B6-dependent reactions.
Table 1: Enzyme Inhibition by this compound
| Enzyme | Effect of 4-VP | Reference |
|---|---|---|
| Pyridoxal Kinase | Inhibition | |
| Pyridoxine Phosphate Oxidase | Inhibition | |
| Growth Inhibition in Cell Lines | Significant reduction |
Biological Activity in Cell Culture
Studies have demonstrated that 4-VP inhibits the growth of various cancer cell lines, including mouse Sarcoma 180 and mammary adenocarcinoma TA3. The growth inhibitory effects correlate well with the compound's action on pyridoxal kinase and pyridoxine phosphate oxidase, suggesting that disruption of PLP synthesis plays a critical role in its anti-proliferative effects.
Case Study: Anti-Cancer Activity
In a controlled study, treatment with 4-VP resulted in significant reductions in cell viability in cultured cancer cells compared to untreated controls. The study highlighted that saturation of the vinyl double bond and structural modifications led to diminished inhibitory activities, emphasizing the importance of the compound's specific structure for its biological efficacy.
Implications for Disease Treatment
The modulation of vitamin B6 metabolism through compounds like 4-VP could have therapeutic implications for diseases where vitamin B6 plays a crucial role, such as epilepsy and certain cancers. For instance, deficiencies in PLP are associated with neurological disorders, and understanding how 4-VP interacts with metabolic pathways may lead to novel treatment strategies.
Q & A
Q. How can researchers determine the role of PLP as a cofactor in enzyme activity assays?
Methodological Answer: Use spectrophotometric assays to monitor reaction kinetics of PLP-dependent enzymes (e.g., transaminases or decarboxylases) under varying PLP concentrations. Compare activity in PLP-depleted vs. PLP-supplemented conditions. Validate via HPLC or mass spectrometry to detect reaction intermediates or products .
Q. What experimental protocols are recommended for quantifying PLP in biological samples?
Methodological Answer: Employ pre-column derivatization with semicarbazide followed by reverse-phase HPLC with fluorescence detection. This method resolves PLP from other B6 vitamers in plasma or red blood cells, achieving sensitivity down to 1 nM .
Q. How should PLP stability be ensured during long-term biochemical experiments?
Methodological Answer: Store PLP in aliquots at -20°C in amber vials to prevent photodegradation. Use freshly prepared solutions in neutral pH buffers (e.g., HEPES or Tris) to minimize hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in PLP's dual role as a cofactor and inhibitor in enzyme systems?
Methodological Answer: Perform kinetic assays with purified enzymes under controlled redox conditions. Use X-ray crystallography or cryo-EM to compare PLP-binding conformations in activating vs. inhibitory states. Pair with mutagenesis studies targeting PLP-binding residues .
Q. How can researchers optimize PLP-dependent enzyme engineering for non-natural substrates?
Methodological Answer: Apply directed evolution with fluorescence-activated cell sorting (FACS) or microfluidics. Screen mutant libraries using PLP-analogues (e.g., 4-vinyl derivatives) and monitor activity via coupled assays with NADH oxidation or chromogenic substrates .
Q. What advanced techniques validate PLP's involvement in non-canonical pathways (e.g., epigenetic modulation)?
Methodological Answer: Combine CRISPR-Cas9-mediated PLP depletion with RNA-seq or metabolomics. Use isotopic labeling (e.g., ¹³C-glucose) to trace PLP-dependent metabolite flux in pathways like serine biosynthesis or histamine regulation .
Data Analysis & Experimental Design
Q. How should researchers address variability in PLP bioavailability across cell culture models?
Methodological Answer: Standardize cell culture media with defined PLP concentrations (e.g., 10–50 µM) and quantify intracellular PLP via LC-MS/MS. Correlate with transcriptional profiling of PLP transporters (e.g., SLC19A2/3) .
Q. What statistical approaches reconcile discrepancies in PLP’s pH-dependent activity profiles?
Methodological Answer: Use global fitting of kinetic data to a modified Michaelis-Menten model incorporating pH-dependent ionization states. Validate with molecular dynamics simulations of PLP-enzyme interactions .
Technical Validation & Reproducibility
Q. How can PLP-dependent assay reproducibility be improved across laboratories?
Methodological Answer: Adopt standardized reference materials (e.g., certified PLP hydrates) and inter-laboratory ring trials. Include positive controls like purified glutamate decarboxylase activity assays .
Q. What quality control metrics are critical for synthesizing PLP derivatives (e.g., 4-vinyl analogs)?
Methodological Answer: Monitor synthesis purity via ³¹P-NMR and high-resolution mass spectrometry. Validate enzymatic activity of derivatives using side-by-side comparisons with native PLP in decarboxylation assays .
Interdisciplinary Applications
Q. How can PLP be integrated into metabolomics workflows for pathway discovery?
Methodological Answer: Couple stable isotope-resolved metabolomics (SIRM) with PLP supplementation/knockdown. Use pathway enrichment analysis to identify PLP-sensitive nodes in amino acid or neurotransmitter networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
